1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
CAS No.: 2418730-99-9
Cat. No.: VC7363327
Molecular Formula: C15H20ClN3O2S
Molecular Weight: 341.85
* For research use only. Not for human or veterinary use.
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride - 2418730-99-9](/images/structure/VC7363327.png)
Specification
CAS No. | 2418730-99-9 |
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Molecular Formula | C15H20ClN3O2S |
Molecular Weight | 341.85 |
IUPAC Name | 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C15H19N3O2S.ClH/c1-10(16)13-9-18(6-7-20-13)15(19)8-12-11-4-2-3-5-14(11)21-17-12;/h2-5,10,13H,6-9,16H2,1H3;1H |
Standard InChI Key | JQPCBXHQSNQWLF-UHFFFAOYSA-N |
SMILES | CC(C1CN(CCO1)C(=O)CC2=NSC3=CC=CC=C32)N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound comprises three primary domains:
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Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for conferring electron-deficient properties and enhancing binding affinity in medicinal chemistry .
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Morpholine ring: A six-membered oxygen- and nitrogen-containing heterocycle that improves aqueous solubility and metabolic stability .
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Aminoethyl-ketone linker: Connects the morpholine and benzothiazole units, introducing a protonatable amine for salt formation and a ketone for hydrogen bonding .
Molecular Formula and Weight
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Empirical formula: Likely (estimated from analogous compounds ).
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Molecular weight: ~392.3 g/mol (calculated using PubChem’s atomic mass database ).
Stereochemical Considerations
The morpholine ring adopts a chair conformation, while the benzothiazole’s planarity suggests potential π-π stacking interactions . The aminoethyl group’s configuration (R/S) remains undetermined but could influence biological activity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Key disconnections involve:
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Benzothiazole formation: Cyclization of 2-aminothiophenol derivatives with carbonyl precursors .
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Morpholine-aminoethyl coupling: Nucleophilic substitution or reductive amination between morpholine and bromoethylamine intermediates .
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Ketone linker installation: Friedel-Crafts acylation or cross-coupling reactions .
Representative Procedure (Hypothetical)
Purification and Characterization
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Spectroscopy:
Physicochemical Properties
Solubility and Stability
Thermal and Optical Properties
Parameter | Value | Method |
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LogP | 2.43 | XLOGP3 |
H-bond acceptors | 5 | PubChem |
CYP3A4 inhibition | No | SwissADME |
hERG liability | Low | ProTox-II |
Research Gaps and Future Directions
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Crystallographic studies to resolve 3D structure and binding modes.
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In vivo efficacy testing in disease models (e.g., xenografts for oncology).
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Formulation development to enhance oral bioavailability.
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